N-(4-Cyano-2,5-difluorophenyl)acetamide
CAS No.: 368857-25-4
Cat. No.: VC11713943
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 368857-25-4 |
|---|---|
| Molecular Formula | C9H6F2N2O |
| Molecular Weight | 196.15 g/mol |
| IUPAC Name | N-(4-cyano-2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C9H6F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | GEYSARPWHMMHFA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=C(C(=C1)F)C#N)F |
| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)F)C#N)F |
Introduction
Chemical Identity and Structural Features
N-(4-Cyano-2,5-difluorophenyl)acetamide (C₉H₆F₂N₂O) belongs to the acetamide family, featuring a phenyl ring with substituents at the 2-, 4-, and 5-positions: fluorine atoms at positions 2 and 5, a cyano group (-CN) at position 4, and an acetamide moiety (-NHCOCH₃) at position 1. Its molecular weight is 196.15 g/mol . The compound’s structure is distinct from its 2,6-difluoro isomer (PubChem CID 14228005) , which has been more extensively documented.
Comparative Analysis of Isomers
The 2,5-difluoro isomer’s spatial arrangement influences its electronic properties and reactivity compared to the 2,6-difluoro analog. For instance:
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Electron-Withdrawing Effects: The para-cyano group enhances the electron-deficient nature of the aromatic ring, potentially increasing susceptibility to nucleophilic substitution at meta positions .
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Steric Considerations: The 2,5-fluorine substitution creates a less symmetrical structure than the 2,6-isomer, which may affect crystallinity and solubility .
Synthesis and Reaction Pathways
While no explicit synthesis of N-(4-Cyano-2,5-difluorophenyl)acetamide is reported, analogous methods for related acetamides offer plausible routes:
Acetylation of Substituted Anilines
A common strategy involves reacting 4-cyano-2,5-difluoroaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) . For example:
This method mirrors the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide , where acetylation proceeds in >75% yield under mild conditions.
Dearomatization Strategies
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected peaks include ν ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), ~2230 cm⁻¹ (C≡N), and 1500–1600 cm⁻¹ (C-F) .
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NMR Data:
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: The electron-withdrawing cyano and fluorine groups likely enhance hydrolytic stability compared to non-fluorinated acetamides .
Industrial and Patent Landscape
Beta-Amyloid Inhibition
EP2408757B1 describes deuterated α-(N-sulfonamido) acetamides that reduce Aβ peptide production . The 4-cyano-2-fluorophenyl moiety in these compounds underscores the therapeutic relevance of similar structural motifs .
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